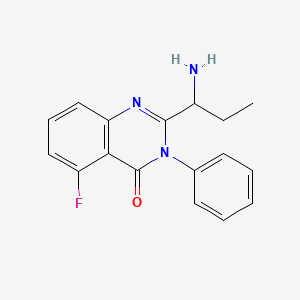
(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 1-aminopropyl group at the 2-position, a fluorine atom at the 5-position, and a phenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Substitution with the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction between a halogenated quinazolinone and phenylboronic acid in the presence of a palladium catalyst.
Attachment of the 1-Aminopropyl Group: The final step involves the nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the 2-position with 1-aminopropane under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the 2-position, where the 1-aminopropyl group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions
Major Products
Oxidation: Quinazolinone derivatives with higher oxidation states
Reduction: Reduced forms of the quinazolinone core
Substitution: Various substituted quinazolinone derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminopropyl)-3-phenylquinazolin-4(3H)-one: Lacks the fluorine atom at the 5-position.
2-(1-Aminopropyl)-5-chloro-3-phenylquinazolin-4(3H)-one: Contains a chlorine atom instead of fluorine at the 5-position.
2-(1-Aminopropyl)-5-fluoroquinazolin-4(3H)-one: Lacks the phenyl group at the 3-position.
Uniqueness
(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one is unique due to the presence of both the fluorine atom at the 5-position and the phenyl group at the 3-position, which may confer distinct chemical and biological properties compared to its analogs. The combination of these substituents can influence the compound’s reactivity, binding affinity to molecular targets, and overall pharmacological profile.
Properties
Molecular Formula |
C17H16FN3O |
|---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C17H16FN3O/c1-2-13(19)16-20-14-10-6-9-12(18)15(14)17(22)21(16)11-7-4-3-5-8-11/h3-10,13H,2,19H2,1H3 |
InChI Key |
BNMGOWXQUZHWIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,3'-Bipyridine]-6'-carboxylic acid dihydrochloride](/img/structure/B8772571.png)
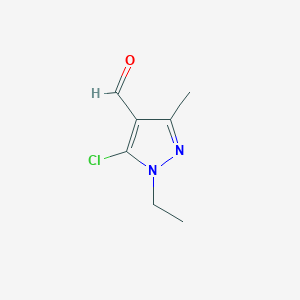
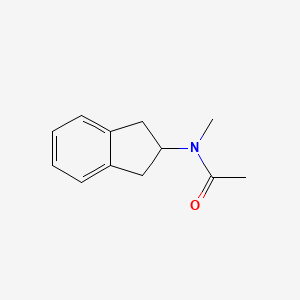
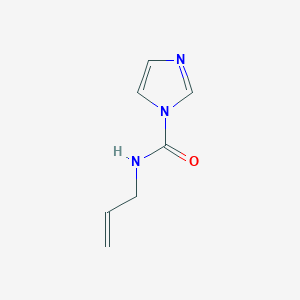
![10-ethyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B8772606.png)
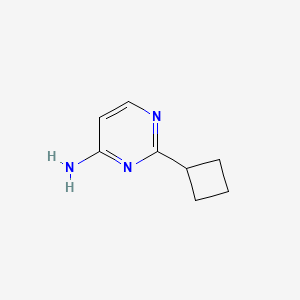

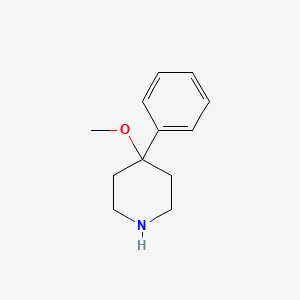

![Benzenepropanamide, N-[3-(1H-imidazol-1-yl)propyl]-](/img/structure/B8772648.png)

![2-Chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B8772655.png)
![Methanone, (6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl-](/img/structure/B8772659.png)
![2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol](/img/structure/B8772662.png)
